{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- is a compound that features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- typically involves the reaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This derivative can then be alkylated with methyl bromoacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring or the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, hydrazines, and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid: This compound is structurally similar but lacks the thioether linkage.
Ethyl 2-chloroacetoacetate: Another compound used in the synthesis of pyrimidine derivatives.
Uniqueness
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This linkage can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
4874-01-5 |
---|---|
Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C7H8N2O4S/c10-5(11)3-14-2-4-1-8-7(13)9-6(4)12/h1H,2-3H2,(H,10,11)(H2,8,9,12,13) |
InChI Key |
AEBNQWOZLINIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.